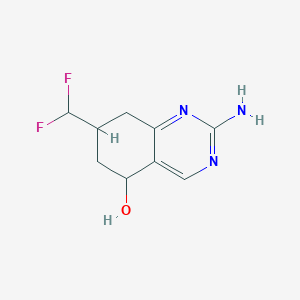
2-Amino-7-(difluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-7-(difluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and is substituted with amino, difluoromethyl, and hydroxyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-(difluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of a suitable quinazoline precursor, followed by the introduction of the difluoromethyl group through nucleophilic substitution reactions. The amino and hydroxyl groups are then introduced via selective functional group transformations under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-7-(difluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The quinazoline ring can be reduced to form tetrahydroquinazoline derivatives.
Substitution: The amino and difluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a quinazolinone derivative, while reduction of the quinazoline ring can produce a fully saturated tetrahydroquinazoline compound.
Aplicaciones Científicas De Investigación
2-Amino-7-(difluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-7-(difluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, while the amino and hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-7-fluorophenazine 5,10-dioxide: A compound with potential anticancer activity.
2-Aminobenzothiazole: Known for its medicinal importance and applications in synthetic organic chemistry.
Uniqueness
2-Amino-7-(difluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties and enhances its chemical reactivity compared to similar compounds. This makes it a valuable compound for developing new therapeutic agents and advanced materials.
Propiedades
Fórmula molecular |
C9H11F2N3O |
|---|---|
Peso molecular |
215.20 g/mol |
Nombre IUPAC |
2-amino-7-(difluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol |
InChI |
InChI=1S/C9H11F2N3O/c10-8(11)4-1-6-5(7(15)2-4)3-13-9(12)14-6/h3-4,7-8,15H,1-2H2,(H2,12,13,14) |
Clave InChI |
XZNPMHNHSWMLLO-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC2=NC(=NC=C2C1O)N)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


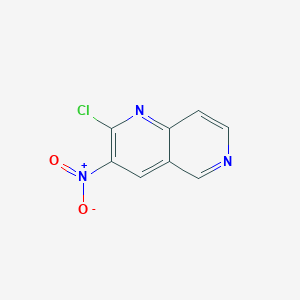
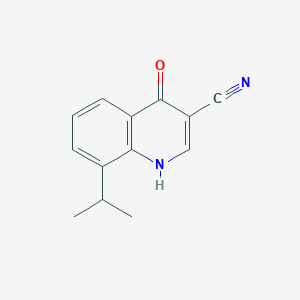

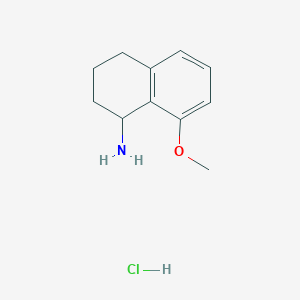
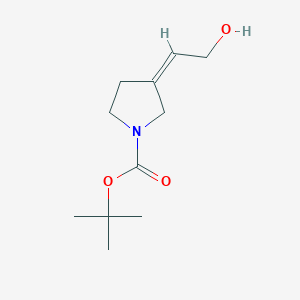
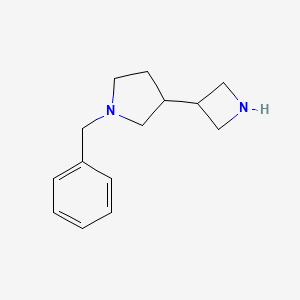
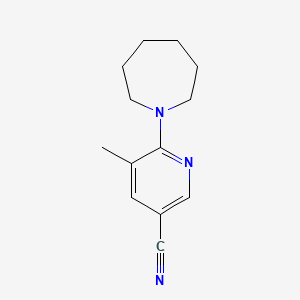


![8,8-Dimethyl-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B11890019.png)

![1'-Ethylspiro[indoline-3,2'-pyrrolidin]-2-one](/img/structure/B11890023.png)
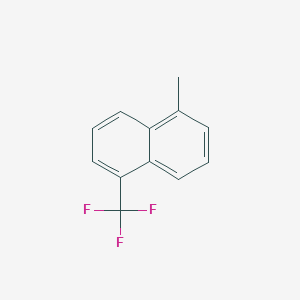
![2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11890035.png)
